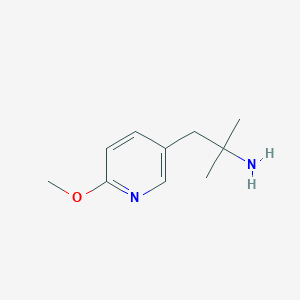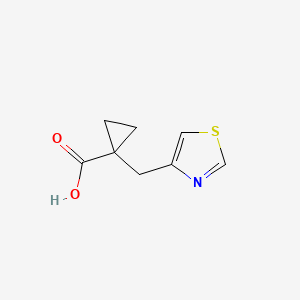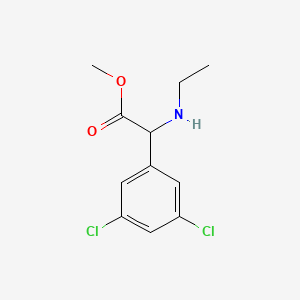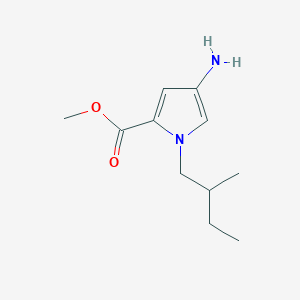
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline is an organic compound that belongs to the class of aromatic amines It features a bromine atom attached to a benzene ring, along with an ethyl(propyl)amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline typically involves multiple steps:
Nitration: The benzene ring is first nitrated to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromine atom at the desired position.
Alkylation: Finally, the ethyl(propyl)amino group is introduced through an alkylation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .
Wissenschaftliche Forschungsanwendungen
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Bromo-2-((ethyl(propyl)amino)methyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atom and the ethyl(propyl)amino group play crucial roles in binding to these targets, influencing their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromoaniline: Lacks the ethyl(propyl)amino group, making it less versatile in certain applications.
3-Bromoaniline: Similar structure but without the additional alkyl groups, leading to different reactivity and applications.
N-Ethyl-N-propylaniline:
Uniqueness
3-Bromo-2-((ethyl(propyl)amino)methyl)aniline is unique due to the presence of both the bromine atom and the ethyl(propyl)amino group. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields .
Eigenschaften
Molekularformel |
C12H19BrN2 |
|---|---|
Molekulargewicht |
271.20 g/mol |
IUPAC-Name |
3-bromo-2-[[ethyl(propyl)amino]methyl]aniline |
InChI |
InChI=1S/C12H19BrN2/c1-3-8-15(4-2)9-10-11(13)6-5-7-12(10)14/h5-7H,3-4,8-9,14H2,1-2H3 |
InChI-Schlüssel |
XDQLLWKAORNUKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CC)CC1=C(C=CC=C1Br)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[4-(tert-Butyl)phenyl]-2-hydroxypropanoic Acid](/img/structure/B13537638.png)











